molecular formula C24H29NO5 B14026694 N-Fmoc-5-tert-butoxy-D-norvaline

N-Fmoc-5-tert-butoxy-D-norvaline

Cat. No.: B14026694
M. Wt: 411.5 g/mol
InChI Key: PKOHTKOGWKQWHE-OAQYLSRUSA-N
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Description

N-Fmoc-5-tert-butoxy-D-norvaline (CAS 2349431-74-7) is a protected, non-proteinogenic D-amino acid derivative designed for use as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features two orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine, which is selectively removable under basic conditions to allow for chain elongation, and the acid-labile tert-butoxy group on the side chain, which provides stability during the repetitive deprotection cycles of SPPS . The D-configuration of the chiral center is a critical feature for creating peptide sequences that are resistant to proteolytic degradation. This can be essential for developing peptides with enhanced metabolic stability for various biophysical and structure-activity relationship (SAR) studies. The side chain, featuring a 5-tert-butoxy group, can be utilized to introduce unique structural and polarity properties into a peptide sequence, allowing researchers to probe the role of hydrogen bonding or steric effects in molecular recognition and binding interactions. This product is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid

InChI

InChI=1S/C24H29NO5/c1-24(2,3)30-14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m1/s1

InChI Key

PKOHTKOGWKQWHE-OAQYLSRUSA-N

Isomeric SMILES

CC(C)(C)OCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

General Strategy

The preparation of this compound typically involves two main protection steps:

  • Protection of the amino group with the Fmoc group.
  • Protection of the side-chain hydroxyl or carboxyl group with a tert-butoxy group.

The synthetic route generally starts from commercially available D-norvaline or its derivatives. The process involves careful control of reaction conditions to ensure selective protection and high yield.

Synthesis of N-Fmoc-L-norvaline (Analogous Procedure)

Though specific data on the D-isomer with tert-butoxy protection is limited, the synthesis of N-Fmoc-L-norvaline provides a close model for preparation, as the D and L forms differ only in stereochemistry.

  • Starting materials: L-norvaline, sodium carbonate, 1,4-dioxane, water, and 9-fluorenylmethoxycarbonyl chloride.
  • Reaction conditions: L-norvaline is dissolved in aqueous sodium carbonate solution, cooled in an ice bath, and mixed with dioxane. Then, 9-fluorenylmethoxycarbonyl chloride is added slowly at room temperature and stirred for 5 hours.
  • Work-up: The reaction mixture is poured into water and extracted with ether. The aqueous phase is acidified with concentrated HCl in an ice bath. The N-Fmoc-L-norvaline precipitates and is filtered and dried under vacuum.

This method yields N-Fmoc-L-norvaline with high purity and can be adapted to the D-isomer.

Introduction of the tert-Butoxy Group

The tert-butoxy protecting group is generally introduced on the side chain hydroxyl or carboxyl group through alkylation or esterification reactions using tert-butyl bromide or tert-butyl acetate under basic conditions.

  • Typical procedure: The amino acid or its derivative is reacted with tert-butyl bromide in the presence of a base such as potassium carbonate and a phase transfer catalyst like benzyltriethylammonium chloride.
  • Reaction medium: Often carried out in a biphasic system or polar aprotic solvents to enhance the alkylation efficiency.
  • Yield and purity: The reaction typically proceeds with good yields (~70%) and yields a tert-butoxy-protected intermediate suitable for further Fmoc protection or peptide coupling.

Combined Protection: Fmoc and tert-Butoxy

The sequence of protection is critical to avoid side reactions such as elimination or racemization. The preferred approach is:

  • Protect the side chain first with the tert-butoxy group.
  • Then protect the amino group with the Fmoc group using 9-fluorenylmethoxycarbonyl chloride or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).

This order minimizes elimination side products and preserves stereochemical integrity.

Data Table: Summary of Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Notes/Outcome
1 Side chain protection tert-Butyl bromide, K2CO3, benzyltriethylammonium chloride, solvent Alkylation to introduce tert-butoxy group (~70% yield)
2 Amino group protection 9-Fluorenylmethoxycarbonyl chloride or Fmoc-OSu, Na2CO3, 1,4-dioxane, water, 0-25°C, 5 h Formation of N-Fmoc derivative, high purity
3 Work-up and purification Acidification with HCl, extraction, filtration, vacuum drying Isolation of pure this compound
4 Optional activation (if needed) Mesylation with MsCl, TEA, low temperature Used for hydroxyl activation but may cause elimination side products

Research Findings and Considerations

  • The Fmoc protection of amino acids, including norvaline derivatives, is well-established and follows conventional protocols.
  • The tert-butoxy group is a widely used side-chain protecting group in SPPS due to its acid-labile nature, allowing selective deprotection with trifluoroacetic acid (TFA).
  • The order of protection steps influences the yield and purity significantly; side chain protection before amino group protection is advised to prevent side reactions.
  • Careful control of reaction temperature and pH is essential to minimize elimination or racemization, especially during mesylation or alkylation steps.
  • Literature reports multigram scale synthesis of similar Fmoc-protected amino acids with yields ranging from 28% to 72%, indicating scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-5-tert-butoxy-D-norvaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Piperidine is often used to remove the Fmoc group.

    Substitution: Reagents like trifluoroacetic acid can be used to remove the tert-butoxy group.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Deprotected amino acids.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-Fmoc-5-tert-butoxy-D-norvaline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Fmoc-5-tert-butoxy-D-norvaline involves the protection of the amino group with the Fmoc group, which can be selectively removed under basic conditions . The tert-butoxy group provides additional stability and can be removed under acidic conditions. These protecting groups allow for selective reactions to occur at specific sites on the molecule, facilitating the synthesis of complex peptides and other compounds.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Substituent at 5th Position Molecular Formula Molecular Weight Key Features
This compound tert-butoxy C₂₄H₂₉NO₅⁺ ~427.5 (calc.) Enhanced steric protection; acid-labile tert-butoxy group
Fmoc-D-Nva(5-phenyl)-OH Phenyl C₂₆H₂₅NO₄ 415.5 Bulky aromatic substituent; may reduce solubility in polar solvents
Fmoc-Dab(Boc)-OH Boc-protected amine C₂₄H₂₈N₂O₆ 440.49 Dual protection (Fmoc + Boc); suited for orthogonal deprotection

Substituent Effects

  • tert-butoxy vs. Phenyl: The tert-butoxy group in this compound is less sterically demanding than the phenyl group in Fmoc-D-Nva(5-phenyl)-OH . However, the tert-butoxy group’s electron-donating nature may improve stability under basic conditions (common in Fmoc-SPPS), whereas the phenyl group’s hydrophobicity could hinder solubility in aqueous or polar reaction media.
  • tert-butoxy vs. Boc-protected amine: Fmoc-Dab(Boc)-OH incorporates a Boc (tert-butoxycarbonyl) group on a diaminobutyric acid backbone. The Boc group is acid-labile, enabling orthogonal deprotection alongside the base-sensitive Fmoc group. In contrast, the tert-butoxy group in this compound is typically removed under strong acidic conditions (e.g., trifluoroacetic acid), limiting its compatibility with acid-sensitive sequences.

Biological Activity

N-Fmoc-5-tert-butoxy-D-norvaline is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. Characterized by a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butoxy side chain, this compound exhibits unique properties that make it valuable in studying protein structure and function.

Structural Characteristics

The structural features of this compound contribute to its biological activity:

FeatureDescription
Molecular Formula C24H29NO5
Molecular Weight Approximately 411.498 g/mol
Protecting Group Fmoc group allows selective deprotection under basic conditions
Side Chain tert-butoxy group enhances stability and reactivity

The Fmoc group is particularly important as it facilitates the stepwise construction of peptides through selective deprotection, while the tert-butoxy group provides additional stability during synthesis.

Biological Applications

This compound is primarily utilized in the following areas:

  • Peptide Synthesis : It serves as a building block for constructing complex peptides, which can exhibit various biological activities.
  • Protein Interaction Studies : The compound is used to investigate enzyme-substrate interactions and receptor binding, providing insights into the effects of stereochemistry on biological activity .

1. Enzyme-Substrate Interaction Studies

Research has shown that the stereochemistry of amino acids significantly affects enzyme activity. A study focused on the interactions between this compound-derived peptides and specific enzymes demonstrated that modifications in the side chain could influence binding affinity and catalytic efficiency. This highlights the importance of structural configuration in designing effective enzyme inhibitors .

2. Peptide Therapeutics Development

In therapeutic applications, peptides synthesized with this compound have shown promise as potential drugs. For instance, peptides derived from this compound have been evaluated for their antimicrobial properties, revealing that certain modifications can enhance their efficacy against bacterial strains .

The mechanism by which this compound exerts its biological effects primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino functionality during synthesis, preventing unwanted side reactions, while the tert-butoxy group can be selectively removed under acidic conditions, allowing for further modifications to create biologically active peptides.

Q & A

Basic: What are the critical steps for synthesizing N-Fmoc-5-tert-butoxy-D-norvaline?

Answer:
The synthesis typically involves:

  • Protection of the amino group : The D-norvaline backbone is protected with Fmoc (9-fluorenylmethyloxycarbonyl) using reagents like Fmoc-Cl in a basic aqueous/organic biphasic system to ensure regioselectivity .
  • Introduction of the tert-butoxy group : The hydroxyl group at position 5 is esterified with tert-butyl bromide or similar agents under anhydrous conditions (e.g., DMF, DCC coupling) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures >97% purity, verified by HPLC .

Advanced: How does the tert-butoxy group affect the compound’s stability during peptide synthesis?

Answer:
The tert-butoxy group provides steric hindrance, protecting the ester bond from nucleophilic attack during coupling reactions. However, it is acid-labile, requiring careful handling in acidic deprotection steps (e.g., TFA treatment). Stability studies suggest:

  • pH sensitivity : Degradation occurs below pH 3, necessitating neutral buffers during resin cleavage in solid-phase synthesis .
  • Thermal stability : Long-term storage at -20°C in anhydrous DMF or DCM is recommended to prevent hydrolysis .

Basic: What analytical methods confirm the structural integrity of this compound?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 265 nm (Fmoc absorbance) verify purity (>97%) .
  • NMR : 1H^1H- and 13C^{13}C-NMR in DMSO-d6 confirm tert-butyl (δ ~1.4 ppm) and Fmoc aromatic protons (δ ~7.3–7.8 ppm) .
  • Mass spectrometry : HRMS (ESI+) validates the molecular ion [M+H]+^+ at m/z 438.5 (C28_{28}H23_{23}NO4_4) .

Advanced: How can racemization be minimized during incorporation into peptide chains?

Answer:
Racemization risks arise during carbodiimide-mediated couplings (e.g., DCC/HOBt). Mitigation strategies include:

  • Low-temperature coupling : Conduct reactions at 0–4°C to reduce base-catalyzed epimerization .
  • Additives : Use Oxyma Pure or COMU instead of HOBt to suppress racemization by stabilizing the active ester intermediate .
  • Monitoring : Circular dichroism (CD) or chiral HPLC post-synthesis confirms retention of D-configuration .

Basic: What storage conditions preserve this compound stability?

Answer:

  • Temperature : Store at -20°C in airtight, light-protected vials to prevent Fmoc group degradation .
  • Solvent : Lyophilize and store in anhydrous DMF or DCM; avoid aqueous solutions to limit ester hydrolysis .

Advanced: Are there solvent incompatibilities affecting its solubility in peptide synthesis?

Answer:

  • Compatible solvents : DMF, DCM, and THF dissolve the compound effectively (>50 mg/mL) .
  • Incompatible solvents : Polar aprotic solvents like DMSO may prematurely cleave the tert-butoxy group under prolonged exposure .

Basic: How is the tert-butoxy group removed post-synthesis?

Answer:
Use trifluoroacetic acid (TFA) in dichloromethane (95:5 v/v) for 1–2 hours at 0°C. Neutralize with cold diethyl ether and lyophilize to isolate the deprotected product .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

Answer:

  • Reaction kinetics : Larger batches risk exothermic side reactions; use jacketed reactors with precise temperature control (<10°C) .
  • Purification : Preparative HPLC with chiral columns (e.g., Chiralpak IA) ensures >99% ee but increases cost and time .

Basic: What coupling agents are optimal for incorporating this derivative into peptides?

Answer:

  • HATU/DIPEA : Provides high coupling efficiency (>90%) in DMF for sterically hindered residues .
  • PyBOP/HOAt : Alternative for sensitive sequences, reducing racemization risk .

Advanced: How does the tert-butoxy group influence peptide conformational stability?

Answer:
The bulky tert-butoxy group restricts backbone flexibility, stabilizing β-turn or helical motifs in model peptides. CD and MD simulations show enhanced thermal stability (ΔTm_m +5°C) compared to unmodified analogs .

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